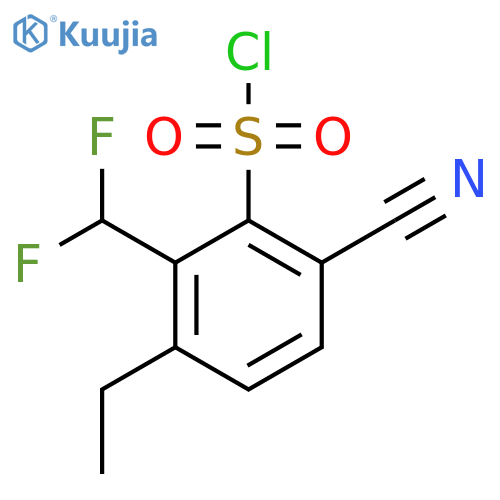Cas no 1807158-11-7 (6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chloride)

1807158-11-7 structure
商品名:6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chloride
CAS番号:1807158-11-7
MF:C10H8ClF2NO2S
メガワット:279.69082736969
CID:5011243
6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chloride
-
- インチ: 1S/C10H8ClF2NO2S/c1-2-6-3-4-7(5-14)9(17(11,15)16)8(6)10(12)13/h3-4,10H,2H2,1H3
- InChIKey: DQFHBFFFDIGLJE-UHFFFAOYSA-N
- ほほえんだ: ClS(C1=C(C#N)C=CC(CC)=C1C(F)F)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 412
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 66.3
6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010001312-1g |
6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chloride |
1807158-11-7 | 97% | 1g |
1,460.20 USD | 2021-07-06 |
6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chloride 関連文献
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
1807158-11-7 (6-Cyano-2-difluoromethyl-3-ethylbenzenesulfonyl chloride) 関連製品
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
